2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-13-17(8-9-18(16)23)22-28(25,26)20-12-15(3)7-10-19(20)27-4/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLFGZSSACCBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives.
Scientific Research Applications
2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Structural Features
The table below highlights key differences among the target compound and two analogs from literature:
Key Observations :
- Substituent Diversity: The target compound’s sulfonamide group distinguishes it from the cyano/diazenyl () and nitro/isoxazole () substituents.
- Stereoelectronic Effects: The isobutyryl group in the target compound may increase steric bulk compared to the cyanoethyl group in ’s analog, affecting conformational flexibility.
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy and methyl groups likely enhance lipophilicity (predicted logP ~3.5), whereas the nitro group in ’s compound increases polarity (logP ~2.8).
- Solubility : The sulfonamide group improves aqueous solubility relative to the nitrophenyl and isoxazole substituents in ’s analog .
Pharmacological Potential
- Target Compound: Hypothesized to inhibit enzymes via sulfonamide-mediated interactions, similar to FDA-approved sulfonamide drugs. No direct activity data is available.
- Analog : Studied for its role in Cu electrodeposition via surface-enhanced Raman spectroscopy (SERS), indicating interfacial activity .
- Analog: Reported in pharmacological studies of tetrahydroquinolines, which often exhibit antimicrobial or anticancer activity .
Research Findings and Limitations
- Structural Dynamics : ’s analog shows significant torsion angles (e.g., 47.0° for isoxazole-phenyl), suggesting conformational adaptability. The target compound’s isobutyryl group may restrict rotation, impacting binding .
- Hydrogen-Bond Networks : ’s compound forms O—H⋯O and N—H⋯O interactions, while the target’s sulfonamide could generate stronger N—H⋯O/N hydrogen bonds, influencing crystal packing or bioavailability.
- Limitations : Direct experimental data (e.g., IC50, crystal structure) for the target compound is absent, necessitating further studies.
Biological Activity
2-Methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its complex structure includes a sulfonamide group, a methoxy group, and a tetrahydroquinoline moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives. For instance, related compounds have demonstrated significant cytotoxic activity against various cancer cell lines. In vitro studies reported that certain benzenesulfonamides exhibited IC50 values of 3.99 µM against breast cancer (MDA-MB-468) cells and 4.51 µM against leukemia (CCRF-CM) cells under hypoxic conditions . These findings suggest that the incorporation of specific structural features in sulfonamides can enhance their anticancer efficacy.
Table 1: Cytotoxic Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12d | MDA-MB-468 (Breast) | 3.99 ± 0.21 |
| 12d | CCRF-CM (Leukemia) | 4.51 ± 0.24 |
The mechanism of action appears to involve cell cycle arrest and apoptosis induction. For example, compound 12d was found to arrest the MDA-MB-468 cell cycle at G0-G1 and S phases while increasing levels of cleaved caspases 3 and 9 .
Molecular docking studies have been utilized to explore the interactions between sulfonamide derivatives and biological targets. These studies indicated that structural modifications can lead to enhanced binding affinities for specific proteins involved in cancer progression . The presence of the tetrahydroquinoline moiety is hypothesized to play a significant role in these interactions.
Case Studies
A notable case study involved the evaluation of a related benzenesulfonamide's effects on perfusion pressure and coronary resistance using isolated rat heart models. This study aimed to assess the cardiovascular implications of sulfonamide derivatives, revealing that certain compounds could significantly lower coronary resistance compared to controls . The results underscore the potential for these compounds in treating cardiovascular diseases alongside their anticancer properties.
Table 2: Effects on Perfusion Pressure
| Group | Compound | Dose (nM) |
|---|---|---|
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
Q & A
Q. What methodologies are effective for elucidating synergistic or antagonistic effects with co-administered therapeutics?
- Methodological Answer : Perform combination index (CI) analysis using the Chou-Talalay method. Test in relevant disease models (e.g., xenografts for oncology). Use transcriptomic profiling (RNA-seq) to identify overlapping pathways. Validate with CRISPR knockout of putative synergy targets .
Methodological Notes
- Data Contradiction Analysis : Always contextualize discrepancies within the assay’s biological relevance (e.g., cell type, endpoint measurement). Use meta-analysis frameworks to weight data quality .
- Theoretical Frameworks : Link SAR or pharmacokinetic studies to established models (e.g., Lipinski’s Rule of Five, QSAR) to guide hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
